4-(2-Bromopropionyl)phenoxyacetic acid
Overview
Description
“4-(2-Bromopropionyl)phenoxyacetic acid” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is used as a photolabile linker for solid-phase peptide synthesis .
Molecular Structure Analysis
The empirical formula of “4-(2-Bromopropionyl)phenoxyacetic acid” is C11H11BrO4 . Its molecular weight is 287.11 . The SMILES string representation is CC(Br)C(=O)c1ccc(OCC(O)=O)cc1 .Physical And Chemical Properties Analysis
The melting point of “4-(2-Bromopropionyl)phenoxyacetic acid” is between 139-142 °C . It has an assay of ≥99.0% .Scientific Research Applications
- “4-(2-Bromopropionyl)phenoxyacetic acid” is a chemical compound with an empirical formula of C11H11BrO4 . It has a molecular weight of 287.11 .
- This compound is used as a photolabile linker for solid-phase peptide synthesis . This means it’s used in the field of biochemistry for the production of peptides, which are short chains of amino acids. The photolabile linker allows the peptide to be released from the solid phase by exposure to light, which breaks the bond between the peptide and the solid phase.
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Herbicide and Plant Growth Regulator : This compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol. It is used in various applications, including as a herbicide and plant growth regulator .
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Medicinal Studies : Its intricate structure allows for extensive research possibilities, ranging from medicinal studies.
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Environmental Studies : This compound has gained significant attention in the scientific community due to its potential environmental applications.
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-bromopropanoyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(12)11(15)8-2-4-9(5-3-8)16-6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLRCYTWVMDUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409308 | |
Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromopropionyl)phenoxyacetic acid | |
CAS RN |
33254-93-2 | |
Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Bromopropionyl)phenoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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